molecular formula C9H12ClNS B13159279 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole

2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B13159279
M. Wt: 201.72 g/mol
InChI Key: SUQWMRPUQFERKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound with the molecular formula C9H12ClNS. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a cyclobutyl group and a chloromethyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a chloromethyl cyclobutane compound. One common method includes the use of thiazole-2-thiol and 1-(chloromethyl)cyclobutane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiazole ring and functional groups. The exact pathways involved can vary, but the compound’s ability to form stable interactions with biological macromolecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
  • 2-([1-(Chloromethyl)cyclobutyl]methyl)imidazole
  • 2-([1-(Chloromethyl)cyclobutyl]methyl)oxazole

Uniqueness

2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a cyclobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12ClNS/c10-7-9(2-1-3-9)6-8-11-4-5-12-8/h4-5H,1-3,6-7H2

InChI Key

SUQWMRPUQFERKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC=CS2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.